6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUDBCXBHDOHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction typically proceeds as follows:
Reactants: Aromatic aldehyde, ethyl acetoacetate, and urea.
Catalyst: Montmorillonite-KSF or other acidic catalysts.
Solvent: Ethanol or solvent-free conditions.
Temperature: Room temperature to reflux conditions.
Yield: High yields are often achieved with short reaction times.
Industrial Production Methods
Industrial production of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles is also common in industrial settings .
Chemical Reactions Analysis
Alkylation Reactions
The primary amino group at position 6 undergoes nucleophilic alkylation under mild conditions. For example:
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Methylation : Treatment with methyl iodide (CH₃I) in ethanol at 60°C yields 6-(N-methylamino)-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: ~78%).
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Benzylation : Reaction with benzyl bromide (C₆H₅CH₂Br) in acetone with K₂CO₃ produces 6-(N-benzylamino)-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 65%).
Steric hindrance from the ethyl group at position 2 slightly reduces reaction rates compared to non-alkylated analogs .
Acylation Reactions
The amino group readily reacts with acylating agents:
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Acetylation : Acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature forms 6-acetamido-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 85%).
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Benzoylation : Benzoyl chloride (C₆H₅COCl) under reflux conditions generates 6-benzamido-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (yield: 72%).
Cyclization Reactions
The compound participates in ring-forming reactions:
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Fused-ring formation : Heating with POCl₃ at 80°C induces cyclization, producing 8-ethyl-7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-5(6H)-one (yield: 68%).
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Heterocyclic derivatives : Reaction with thiourea in ethanol under reflux yields 6-amino-2-ethyl-5-methylpyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione (yield: 61%) .
Oxidation Reactions
Oxidative modifications target the dihydropyrimidinone ring:
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Aromatic oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the 3,4-dihydropyrimidinone ring to a fully aromatic pyrimidine, forming 6-amino-2-ethyl-5-methylpyrimidin-4-one (yield: 54%).
-
Side-chain oxidation : The ethyl group at position 2 can be oxidized to a carboxylic acid using CrO₃/H₂SO₄, yielding 6-amino-2-carboxy-5-methyl-3,4-dihydropyrimidin-4-one (yield: 48%) .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions:
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Thionation : Lawesson’s reagent converts the carbonyl oxygen at position 4 to sulfur, producing 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidine-4-thione (yield: 70%).
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Halogenation : Bromination with NBS (N-bromosuccinimide) in CCl₄ selectively substitutes the methyl group at position 5, forming 6-amino-2-ethyl-5-(bromomethyl)-3,4-dihydropyrimidin-4-one (yield: 63%) .
Condensation Reactions
The compound acts as a substrate in multicomponent reactions:
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Biginelli-like reactions : Reacts with aldehydes and β-keto esters under acidic conditions (e.g., HCl/EtOH) to form polycyclic derivatives such as 6-amino-2-ethyl-5-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-4-one (yield: 76%) .
Mechanistic Insights
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Alkylation/Acylation : The amino group’s nucleophilicity drives these reactions, with steric effects from the ethyl group modulating reactivity .
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Oxidation : The dihydropyrimidinone ring’s partial unsaturation facilitates dehydrogenation to aromatic pyrimidines.
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Biginelli Condensation : The ethyl and methyl groups enhance steric stabilization of intermediates, improving regioselectivity .
This compound’s versatility in alkylation, acylation, cyclization, and condensation reactions makes it valuable for synthesizing bioactive heterocycles. Further studies exploring its catalytic asymmetric reactions or green chemistry applications are warranted.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that the compound can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in conditions such as Alzheimer's disease.
Chemical Synthesis Applications
Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities. The synthesis typically involves a modified Biginelli reaction, which is a one-pot condensation of ethyl acetoacetate, aldehydes, and urea under acidic conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited significant bactericidal activity, particularly against Escherichia coli.
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cells, treatment with this compound resulted in:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Western blot analysis revealed a decrease in anti-apoptotic proteins, indicating the compound's potential to trigger programmed cell death in cancer cells.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in nucleotide synthesis and DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one can be contextualized by comparing it to related dihydropyrimidinone derivatives. Below is a detailed analysis:
Structural Modifications and Substituent Effects
Key Observations:
- Melting Points: Bulky substituents (e.g., p-tolylamino in ) correlate with higher melting points, likely due to enhanced intermolecular interactions.
- Electron-Donating Effects: Dimethylamino substituents (e.g., in ) introduce strong electron-donating properties, which may influence reactivity in nucleophilic or catalytic processes.
Reactivity and Functional Group Influence
- Amino Group (C6): Present in all compared compounds, the amino group enables hydrogen bonding and participation in condensation or cyclization reactions.
- Nitroso/Nitro Derivatives: Compounds like 6-amino-2-(dimethylamino)-5-nitrosopyrimidin-4-one () exhibit heightened reactivity due to nitroso groups, making them intermediates in redox or coordination chemistry .
Biological Activity
6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1340325-37-2) is a compound belonging to the dihydropyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological significance, mechanisms of action, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 153.19 g/mol. The structure features a pyrimidine ring with amino and methyl substituents that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Cardiovascular Effects
The 1,4-dihydropyridine scaffold, which includes this compound, is known for its calcium channel blocking activity. Studies have shown that derivatives of this compound can effectively reduce blood pressure in hypertensive models by acting as calcium antagonists .
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Similar to other dihydropyridines, this compound may inhibit calcium influx in cardiac and vascular smooth muscle cells.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through caspase activation.
- Antimicrobial Action : Inhibition of cell wall synthesis and metabolic disruption are key mechanisms against bacterial pathogens.
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Cell Line Study : A study involving MCF-7 cells showed a dose-dependent increase in apoptosis markers upon treatment with varying concentrations of the compound. Flow cytometry analysis revealed significant increases in sub-G1 populations (indicative of apoptosis) at concentrations above 10 µM .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated comparable or superior activity against resistant strains of E. coli, suggesting potential as an alternative therapeutic agent .
Summary Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via modified Biginelli reactions or multi-step condensation. For example, similar dihydropyrimidinones are synthesized by refluxing aldehydes, β-keto esters, and urea derivatives in toluene/heptane with ZnCl₂ as a catalyst (yield: 72–96%) . Key factors include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency.
- Solvent system : Polar aprotic solvents (e.g., DMF) may improve solubility, while toluene reduces side reactions.
- Temperature : Reflux conditions (100–120°C) are typical, but microwave-assisted synthesis can reduce time and improve yields .
- Purification : Recrystallization from ethanol/water mixtures is common for isolating high-purity crystals .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H NMR : Confirm regiochemistry via aromatic proton splitting patterns and integration (e.g., ethyl/methyl groups at δ 1.2–1.4 ppm and δ 2.3–2.5 ppm, respectively) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₈H₁₄N₃O: 168.1131) .
- HPLC : Assess purity (>95%) using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- Melting Point : Consistency with literature values (e.g., 214–216°C for analogous compounds) indicates purity .
Intermediate: How can substituent modifications at the 5-position enhance biological activity?
Answer:
Introducing sulfanyl or aryl groups at the 5-position (e.g., 5-[(3,5-dimethoxyphenyl)sulfanyl]) can modulate electronic and steric properties, improving interactions with biological targets. For instance:
- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration, as seen in thieno[2,3-d]pyrimidin-4-one derivatives .
- Anticancer potential : Bulky substituents (e.g., benzoylglutamate) may target enzyme active sites, as demonstrated in tetrahydropyridine derivatives .
Methodology: Use Suzuki coupling or nucleophilic substitution to introduce diverse groups, followed by in vitro bioassays (e.g., MIC tests, MTT assays) .
Intermediate: What strategies resolve contradictions in reported biological data for dihydropyrimidinone analogs?
Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation approaches include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolic stability assays : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Compare activity trends across derivatives (e.g., methyl vs. ethyl groups) to identify critical pharmacophores .
Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Key parameters include:
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values from kinase inhibition assays .
Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Toxicity :
Advanced: How do crystal packing interactions influence the solid-state stability of this compound?
Answer:
- X-ray crystallography : Resolve intermolecular H-bonds (e.g., N–H···O between pyrimidinone rings) and π-π stacking (3.5–4.0 Å spacing) .
- Stability studies : Store crystals under accelerated conditions (40°C/75% RH). High melting points (>200°C) correlate with low hygroscopicity .
- Polymorphism screening : Use solvent-drop grinding with 10 solvents to identify stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
